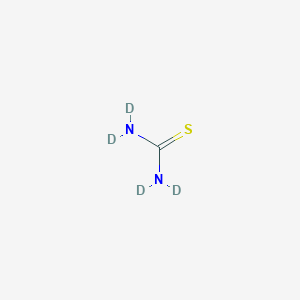
2-Amino-4-Chlor-6-(Trifluormethyl)pyrimidin
Übersicht
Beschreibung
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (ACTP) is a heterocyclic organic compound belonging to the pyrimidine family. It is a colorless solid that is soluble in organic solvents. ACTP is a versatile building block in organic synthesis and has been used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Pyrimidinderivate, einschließlich 2-Amino-4-Chlor-6-(Trifluormethyl)pyrimidin, wurden aufgrund ihrer hohen strukturellen Vielfalt in therapeutischen Disziplinen breit eingesetzt . Sie zeigen eine breite Palette an biologischen Aktivitäten, einschließlich Modulation von myeloischer Leukämie, Brustkrebs, idiopathischer Lungenfibrose, antimikrobielle, antifungale, antiparasitäre, diuretische, Antitumor-, Antifilarial-, DNA-Topoisomerase-II-Inhibitoren, antituberkulöse Mittel, antimalaria- und antiplasmodiale, entzündungshemmende und analgetische Wirkungen, Anti-HIV, kardiovaskuläre Mittel und Antihypertensiva, Antiulkusmittel, Haarausfall-Aktivitäten, Calciumsensor-Rezeptor-Antagonisten, DPP-IV-Inhibitoren, Antidiabetika, potente Adenosin-A2a-Rezeptor-agonistische oder antagonistische Wirkung, TLR8- oder Interferon-beta (IFN-β)-Modulatoren, Gefäßrelaxation für die okuläre Ziliararterie und Neuroprotektion der retinalen Ganglienzellen, 3-Hydroxy-3-Methylglutaryl-Coenzym-A (HMG-CoA)-Reduktase-Inhibitoren und Therapien für koronare Herzkrankheiten, Antikrebsmittel, Schlüsselzwischenprodukt für Vitamin B1, Pyruvat-Dehydrogenase-Kinase-Inhibitoren .
Entzündungshemmende Wirkungen
Es wurde berichtet, dass Pyrimidine, einschließlich this compound, starke entzündungshemmende Wirkungen zeigen . Diese Wirkungen werden auf ihre inhibitorische Reaktion gegenüber dem Ausdruck und der Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt, nämlich Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine .
Syntheseansätze
Syntheseansätze, die bei der Herstellung ausgewählter von der FDA zugelassener Medikamente mit Pyrimidin als zentrales Element angewendet werden, das verschiedene Substituenten trägt, werden intensiv untersucht . Besondere Aufmerksamkeit wird neuartigen Synthesemethoden gewidmet, die Moleküle mit verbesserten arzneimittelähnlichen Eigenschaften und ADME-Tox-Eigenschaften lieferten .
Struktur-Wirkungs-Beziehungen (SARs)
Die Struktur-Wirkungs-Beziehungen (SARs) von Pyrimidinderivaten wurden ausführlich diskutiert . Eine detaillierte SAR-Analyse und -Perspektiven liefern gemeinsam Hinweise für die Synthese neuer Pyrimidinanaloga mit verstärkten entzündungshemmenden Aktivitäten bei minimaler Toxizität .
NF-κB- und AP-1-Inhibitoren
Durch Parallelsynthese in Lösungsphase und Hochdurchsatz-Evaluierung wurden mehrere neue 2-Chlor-4-(Trifluormethyl)pyrimidin-5-N-(3′,5′-Bis(trifluormethyl)phenyl)carboxamide als NF-κB- und AP-1-Inhibitoren erkannt . Es wurde festgestellt, dass die getesteten Derivate auch sowohl IL-2- als auch IL-8-Spiegel hemmen<a aria-label="2: Durch Parallelsynthese in Lösungsphase und Hochdurchsatz-Evaluierung wurden mehrere neue 2-Chlor-4-(Trifluormethyl)pyrimidin-5-N-(3′,5′-Bis(trifluormethyl)phenyl)carboxamide als NF-κB- und AP-1-Inhibitoren erkannt2" data-citationid="d3b23b26-b3c8-cd4d-5
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Biochemische Analyse
Biochemical Properties
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. The compound’s trifluoromethyl group is particularly important in these interactions, as it can influence the compound’s binding affinity and specificity .
Cellular Effects
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by affecting the synthesis and degradation of nucleotides .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. The trifluoromethyl group of the compound plays a crucial role in these interactions, as it can enhance the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .
Metabolic Pathways
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for nucleotide synthesis and metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can inhibit or activate enzymes involved in the synthesis of pyrimidine nucleotides, leading to changes in the levels of these metabolites .
Transport and Distribution
The transport and distribution of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine within cells and tissues are important for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism .
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIUVGFJXHOHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517740 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16097-60-2 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)





![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)




